Ethylenediamine, N-(p-methoxyphenyl)-N,N'-dimethyl-N'-phenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethylenediamine, N-(p-methoxyphenyl)-N,N’-dimethyl-N’-phenyl- is a complex organic compound that belongs to the class of ethylenediamines. This compound is characterized by the presence of both methoxyphenyl and phenyl groups attached to the nitrogen atoms of the ethylenediamine backbone. It is used in various chemical reactions and has applications in different scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethylenediamine, N-(p-methoxyphenyl)-N,N’-dimethyl-N’-phenyl- typically involves the reaction of ethylenediamine with p-methoxyphenyl and phenyl derivatives under specific conditions. One common method involves the use of protecting groups such as N-Alloc, N-Boc, and N-Cbz to facilitate the reaction and prevent unwanted side reactions . The reaction conditions often include the use of isocyanate intermediates, generated in situ, to react with Grignard reagents, producing the desired amides with high yields .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher efficiency and yield. The use of continuous flow reactors and advanced purification techniques can enhance the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Ethylenediamine, N-(p-methoxyphenyl)-N,N’-dimethyl-N’-phenyl- undergoes various chemical reactions, including:
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: DDQ in the presence of a suitable solvent.
Reduction: LiAlH4 in anhydrous ether.
Substitution: Various halogenating agents and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce amine derivatives.
Wissenschaftliche Forschungsanwendungen
Ethylenediamine, N-(p-methoxyphenyl)-N,N’-dimethyl-N’-phenyl- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of coordination polymers and other complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of advanced materials and nanocomposites.
Wirkmechanismus
The mechanism of action of Ethylenediamine, N-(p-methoxyphenyl)-N,N’-dimethyl-N’-phenyl- involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can exhibit unique properties and activities, depending on the nature of the metal ion and the surrounding environment .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N,N,N’,N’-Tetramethyl ethylenediamine (TEMED): A similar compound with tetramethyl groups instead of methoxyphenyl and phenyl groups.
N-(7-chloroquinolin-4-yl)ethylenediamine: Another derivative of ethylenediamine with a chloroquinoline group.
Uniqueness
Ethylenediamine, N-(p-methoxyphenyl)-N,N’-dimethyl-N’-phenyl- is unique due to the presence of both methoxyphenyl and phenyl groups, which impart distinct chemical and physical properties. These groups can influence the compound’s reactivity, stability, and interactions with other molecules, making it valuable for specific applications in research and industry.
Eigenschaften
CAS-Nummer |
32869-57-1 |
---|---|
Molekularformel |
C17H22N2O |
Molekulargewicht |
270.37 g/mol |
IUPAC-Name |
N'-(4-methoxyphenyl)-N,N'-dimethyl-N-phenylethane-1,2-diamine |
InChI |
InChI=1S/C17H22N2O/c1-18(15-7-5-4-6-8-15)13-14-19(2)16-9-11-17(20-3)12-10-16/h4-12H,13-14H2,1-3H3 |
InChI-Schlüssel |
QQFLECXFVHIRBD-UHFFFAOYSA-N |
Kanonische SMILES |
CN(CCN(C)C1=CC=C(C=C1)OC)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.